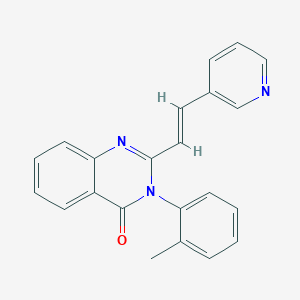
2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone, also known as PTQ, is a synthetic organic compound that has shown potential in various scientific research applications. This compound belongs to the quinazolinone family and has a molecular formula of C23H18N2O. In
作用机制
The mechanism of action of 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has also been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammation. Additionally, 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has been shown to inhibit the growth of various bacterial and fungal strains.
实验室实验的优点和局限性
One advantage of using 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone in lab experiments is its ability to inhibit the growth of cancer cells and various microbial strains. This makes it a promising candidate for the development of new anticancer and antimicrobial agents. However, one limitation of using 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for the study of 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone. One direction is to further explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as an antimicrobial agent, particularly in the development of new antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone and its potential as an anti-inflammatory agent.
合成方法
The synthesis method of 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone involves the reaction of 2-aminobenzophenone and 3-pyridinecarboxaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction and yields 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone as the final product. The purity of the product can be enhanced through recrystallization using a suitable solvent.
科学研究应用
2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has shown potential in various scientific research applications. It has been studied as an anticancer agent due to its ability to inhibit the growth of cancer cells. 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has also been studied as an antimicrobial agent, with promising results against various bacterial and fungal strains. Additionally, 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has shown potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.
属性
CAS 编号 |
1897-90-1 |
|---|---|
产品名称 |
2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone |
分子式 |
C22H17N3O |
分子量 |
339.4 g/mol |
IUPAC 名称 |
3-(2-methylphenyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
InChI |
InChI=1S/C22H17N3O/c1-16-7-2-5-11-20(16)25-21(13-12-17-8-6-14-23-15-17)24-19-10-4-3-9-18(19)22(25)26/h2-15H,1H3/b13-12+ |
InChI 键 |
NTTMMVLSCIRXNE-OUKQBFOZSA-N |
手性 SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4 |
SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 |
规范 SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 |
同义词 |
2-(2-(2-pyridyl)vinyl)-3-o-tolyl-3,4-dihydroquinazolin-4-one 2-(beta-pyridyl-(2'')-ethenyl)-3-(2'-methylphenyl)quinazolinone B 169 piriqualone SRC 909 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



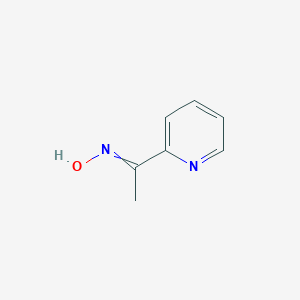
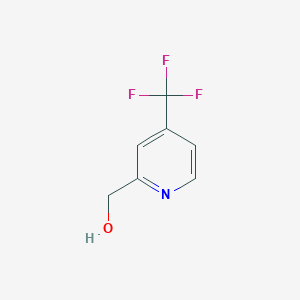

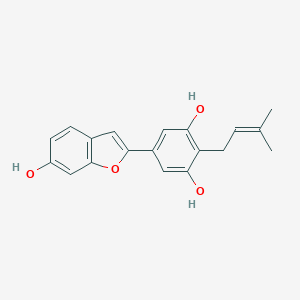
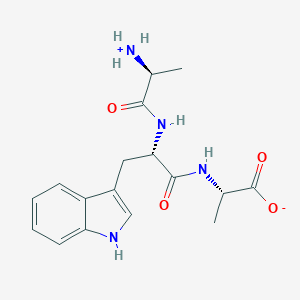
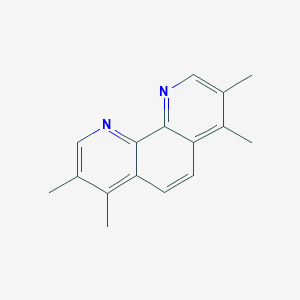
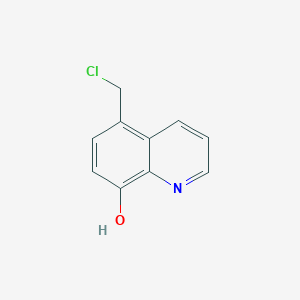
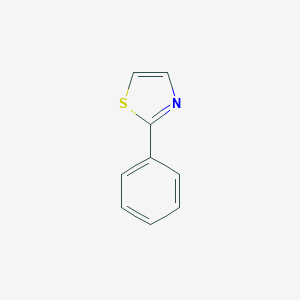
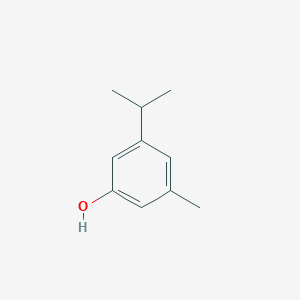
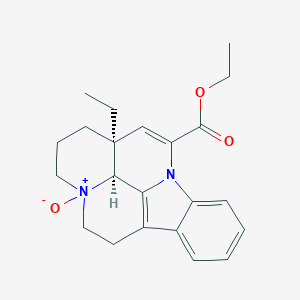
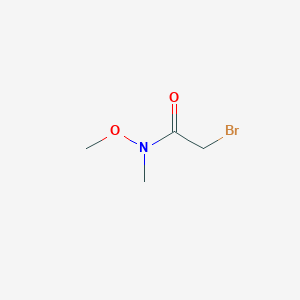
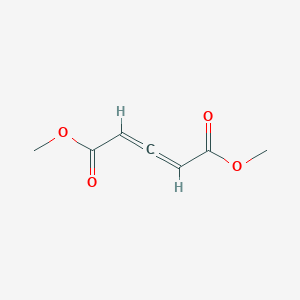
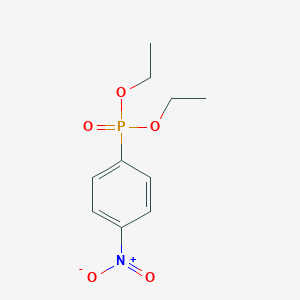
![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)